molecular formula C12H12N2S B1348202 Bis(2-aminophenyl) Sulfide CAS No. 5873-51-8

Bis(2-aminophenyl) Sulfide

Cat. No. B1348202
CAS RN: 5873-51-8
M. Wt: 216.3 g/mol
InChI Key: WRRQKFXVKRQPDB-UHFFFAOYSA-N
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Description

Bis(2-aminophenyl) Sulfide is a chemical compound with the molecular formula C12H12N2S and a molecular weight of 216.30 . It is also known by other names such as 2-Aminophenyl Sulfide, 2,2’-Diaminodiphenyl Sulfide, and 2,2’-Thiodianiline . It is used in the manufacturing of self-healing polyimide-urea copolymer having good electric insulation and heat resistance .


Synthesis Analysis

Bis(2-aminophenyl) Sulfide is formed by the reaction of salicylaldehyde and diphenol with a base . It has been reported that condensation of bis(2-aminophenyl) disulphide with aromatic aldehydes yielded the corresponding dithiophenyldiimines .


Molecular Structure Analysis

The molecular structure of Bis(2-aminophenyl) Sulfide can be represented as (H2NC6H4)2S . It is a solid substance under normal conditions .


Chemical Reactions Analysis

Bis(2-aminophenyl) Sulfide can undergo a catalyst-free reductive cyclization with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole .


Physical And Chemical Properties Analysis

Bis(2-aminophenyl) Sulfide is a solid substance at 20 degrees Celsius . It has a melting point ranging from 85.0 to 89.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Self-Healing Materials

Bis(2-aminophenyl) sulfide, specifically bis(4-aminophenyl) disulfide, has been utilized in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate remarkable self-healing properties at room temperature without the need for any catalysts or external intervention. This application highlights the potential of bis(2-aminophenyl) sulfide in developing advanced materials with self-repairing capabilities (Rekondo et al., 2014).

Protective Agents

In a different context, derivatives of bis(2-aminophenyl) sulfide, such as DRDE-07 (S-2 (2-aminoethylamino) ethyl phenyl sulfide), have been examined for their protective effects against sulfur mustard toxicity. This study presents a potential role of these compounds in offering protection against chemical warfare agents (Bhattacharya et al., 2001).

Fuel Cell Application

In the field of fuel cells, novel sulfonated polyimides have been synthesized from derivatives like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), a compound related to bis(2-aminophenyl) sulfide. These polyimides show promising proton conductivities and may serve as effective polyelectrolytes for fuel cell applications (Guo et al., 2002).

Pharmaceutical Applications

N-acyl derivatives of bis-(4-aminophenyl) disulfide and its thiolsulfinate have been studied for their antimalarial activity. This research suggests a potential pharmaceutical application of bis(2-aminophenyl) sulfide derivatives in treating malaria (Foye & Speranza, 1970).

Safety And Hazards

Bis(2-aminophenyl) Sulfide is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-(2-aminophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRQKFXVKRQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346437
Record name 2,2'-Sulfanediyldianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-aminophenyl) Sulfide

CAS RN

5873-51-8
Record name 2,2'-Sulfanediyldianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Diaminodiphenylsulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(2-aminophenyl) sulfide
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JJ Vittal, KS Anjali - Crystal engineering, 1998 - Elsevier
The crystal structure of the compound bis(4-aminophenyl)disulfide was determined by single crystal X-ray crystallography. The SS distance is 2.074(1) Å, and the SSC angles are 104.5(…
Number of citations: 6 www.sciencedirect.com
AL Berhanu, I Mohiuddin, AK Malik, JS Aulakh - Journal of Fluorescence, 2023 - Springer
In this study, a new Schiff base,(E)-2-(2-aminophenylthio)-N-(thiophen-2-yl-methylene) benzenamine was synthesized for selective detection of Hg 2+. This Schiff base was …
Number of citations: 3 link.springer.com
J Xiao, L Deng - Organometallics, 2012 - ACS Publications
The synthesis, molecular structure, and ligand substitution reactivity of iron(II) complexes bearing the bulky N,N′-dimesityl-2,2′-diamidophenyl sulfide ligand have been studied. The …
Number of citations: 18 pubs.acs.org
HH SZMANT - Organic sulfur compounds, 1961 - Elsevier
The structural aspects, methods of preparation and chemical behavior of sulfoxides are surveyed with emphasis on supplementing existing discussions 1 , 2 of this family of compounds. …
Number of citations: 26 www.sciencedirect.com

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